3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

Lipophilicity cLogP Cellular Permeability

Medicinal chemists optimizing EGFR inhibitor N-1 aryl substituents require systematic SAR tools with quantifiable physicochemical parameters. This triazinoquinazoline scaffold (CAS 882398-64-3) addresses that need with a 4-isopropylphenyl substitution conferring a cLogP advantage of ~0.8 log units over the 4-methylphenyl analog-enabling direct permeability-activity correlation studies. • Predicted cLogP ~2.6 supports PAMPA/Caco-2 permeability assessment for oral bioavailability prediction. • C-6 hydroxyl provides an uncharacterized hinge-binding moiety for computational docking vs. erlotinib and PD153035. • Scaffold benchmark: lead analog 7e exhibits EGFR IC50 = 36.8 nM, confirming target engagement for SAR expansion.

Molecular Formula C19H19N5O
Molecular Weight 333.4 g/mol
Cat. No. B12118179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
Molecular FormulaC19H19N5O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2N=C(NC3=NC(=O)C4=CC=CC=C4N23)N
InChIInChI=1S/C19H19N5O/c1-11(2)12-7-9-13(10-8-12)16-21-18(20)23-19-22-17(25)14-5-3-4-6-15(14)24(16)19/h3-11,16H,1-2H3,(H3,20,21,22,23,25)
InChIKeyKMJPPKARCCNADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-isopropylphenyl)triazinoquinazolin-6-ol – Overview


The compound 3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol (CAS 882398-64-3) belongs to the hybrid quinazoline-1,3,5-triazine class, a scaffold investigated as a core structure for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. This class features a fused quinazoline and 1,3,5-triazine ring system, with this specific analog incorporating a 4-isopropylphenyl substituent at N-1, a free amino group at C-3, and a hydroxyl at C-6 [2]. The combination of these substituents distinguishes it from simpler analogs and provides a unique substitution pattern for exploring structure-activity relationships in anticancer drug discovery.

1
EGFR kinase inhibitor research scaffold – hybrid quinazoline-1,3,5-triazine core suitable for structure-activity relationship studies
2
Defined N-1 substitution pattern – 4-isopropylphenyl group with C-3 amino and C-6 hydroxyl for targeted SAR exploration
3
Differentiated pharmacophore vs PD153035 – C-6 hydroxyl may alter hinge-region binding and support selectivity profiling studies

Why N-1 Substitution Prevents Simple Analog Swapping


Substitution at the N-1 position of the triazinoquinazoline scaffold is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on closely related hybrid quinazoline-1,3,5-triazines show that replacing the N-1 aryl substituent can alter in vitro potency by more than 2-fold [1]. For instance, the incorporation of lipophilic, electron-withdrawing groups such as chloro, bromo, or nitro on the phenyl ring significantly enhances anticancer activity, likely due to improved hydrophobic interactions within the EGFR ATP-binding pocket [1]. This demonstrates that a 4-isopropylphenyl group cannot be simply interchanged with a 4-methyl, 4-chloro, or unsubstituted phenyl analog without a quantifiable and potentially detrimental change in target engagement and cellular efficacy.

!
N-1 aryl substituent determines activity – replacing 4-isopropyl with 4-methyl, 4-chloro or unsubstituted phenyl may alter target engagement by more than 2-fold based on class SAR
!
C-6 hydroxyl differentiates from dihydroquinazoline PD153035; altered hydrogen bonding may shift kinase selectivity, so PD153035 cannot serve as a direct functional substitute
!
Lipophilicity-driven permeability advantage (~0.8 cLogP units over methyl analog) is substituent-specific; analogs with lower lipophilicity may yield different cellular exposure profiles

3-Amino-1-(4-isopropylphenyl)triazinoquinazolin-6-ol Evidence


Lipophilicity Advantage Over 4-Methylphenyl Analog

The target compound's 4-isopropylphenyl substituent confers a higher calculated partition coefficient (cLogP) compared to the direct 4-methylphenyl analog. The PubChem entry for the 4-methylphenyl derivative (CAS 774563-22-3) reports an XLogP3-AA value of 1.8 [1]. Based on standard fragment hydrophobicity constants, replacing a methyl group (π = 0.52) with an isopropyl group (π = 1.3) adds approximately 0.78 log units, yielding an estimated cLogP of ~2.6 for the target compound. This increase in lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for achieving effective intracellular concentrations in EGFR-overexpressing cancer cells [2]. In the broader class, SAR data shows a positive correlation between substituent hydrophobicity and antiproliferative activity, indicating this physicochemical difference is biologically meaningful [2].

Lipophilicity vs methyl analog
Cross-study comparable
Target compound: cLogP ~2.6 (estimated) +0.8 log units vs 4-methylphenyl analog (cLogP 1.8, PubChem)
Supports permeability-assay investigation for intracellular exposure
Estimated from fragment hydrophobicity constants; class SAR correlates higher lipophilicity with cell-viability endpoint response
Lipophilicity cLogP Cellular Permeability

EGFR Inhibitory Activity Baseline

While no direct IC50 data exists for the specific target compound, the hybrid quinazoline-1,3,5-triazine scaffold it belongs to has demonstrated potent EGFR inhibitory activity. In a direct biochemical assay, the optimized derivative 7e from the Pathak et al. series achieved an IC50 of 36.8 ± 0.5 nM against EGFR, comparable to the reference drug erlotinib (IC50 = 31 nM) [1]. The SAR study established that an aromatic amine at the 1,3,5-triazine moiety, analogous to the 3-amino group in the target compound, is essential for high potency, while the addition of further hydrophobic substitutions enhances activity. This provides a validated class baseline: structurally related quinazoline-1,3,5-triazines are proven nanomolar EGFR inhibitors, and the specific combination of an N-1 isopropylphenyl, a C-3 amino, and a C-6 hydroxyl group places the target compound within the active substitution space defined by this study [1].

EGFR inhibition class baseline
Class-level inference
Class benchmark: lead 7e IC50 36.8 nM (erlotinib 31 nM)
Supports scaffold-based EGFR study fit; compound-specific data pending
No direct IC50 for this compound; structurally related analogs show nanomolar EGFR inhibition
EGFR Inhibition Anticancer Kinase Assay

Distinct Hinge-Binding Mode vs PD153035

The target compound possesses a C-6 hydroxyl group on the quinazoline core, a feature absent in the classical dihydroquinazoline EGFR inhibitor PD153035 (2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one). In PD153035, the quinazoline N-1 and C-2 amino group form the critical hinge-binding interactions, while the 6-position is a ketone that does not directly engage the hinge [1]. By contrast, the triazinoquinazoline scaffold's C-6 hydroxyl introduces an additional hydrogen bond donor/acceptor that, based on docking studies of related hybrids, can engage the catalytic lysine or the backbone carbonyl of the hinge region, potentially altering the binding pose and kinase selectivity profile [2]. While PD153035 is an exceptionally potent EGFR inhibitor with a reported IC50 of 25 pM, its selectivity is largely limited to EGFR; the altered pharmacophore of the target compound may confer differential off-target kinase interactions, a testable hypothesis relevant for procurement for selectivity profiling studies.

Hinge-binding mode vs PD153035
Supporting evidence
Target: C-6 hydroxyl (additional H-bond donor) PD153035: C-6 ketone; EGFR IC50 25 pM
May confer differentiated kinase selectivity profile vs PD153035
Binding mode inferred from docking simulations on related hybrids; selectivity profiling warranted
Kinase Binding Mode Hydrogen Bonding Scaffold Differentiation

3-Amino-1-(4-isopropylphenyl)triazinoquinazolin-6-ol Applications


EGFR Lead Optimization with N-1 Modifications

This compound is best utilized as a starting point or comparator in a medicinal chemistry campaign focused on optimizing the N-1 aryl substituent of quinazoline-1,3,5-triazine EGFR inhibitors. The established cLogP advantage (~0.8 log units over the 4-methylphenyl analog) [1] provides a quantifiable basis for testing the impact of increased lipophilicity on cellular permeability and antiproliferative activity. The validated class benchmark of nanomolar EGFR inhibition (IC50 = 36.8 nM for lead compound 7e) [2] ensures the scaffold retains target engagement, making this compound ideal for structure-activity relationship expansion around the isopropyl group.

Kinase Selectivity Profiling vs PD153035

The distinct C-6 hydroxyl pharmacophore differentiates this compound from the dihydroquinazoline PD153035, which relies on a C-6 ketone [3]. Procurement for broad kinase profiling (e.g., against a panel of 50–100 kinases) can evaluate whether the altered hydrogen bonding pattern at the hinge region yields a divergent selectivity fingerprint. This is particularly relevant for researchers seeking EGFR inhibitors with defined off-target activity profiles for polypharmacology or reduced toxicity applications.

Caco-2/MDCK Permeability & Uptake Studies

The predicted increase in lipophilicity (cLogP ~2.6) compared to the 4-methylphenyl analog (cLogP = 1.8) [1] makes this compound a suitable candidate for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer permeability studies. These experiments can directly quantify the relationship between N-1 substituent hydrophobicity and intestinal absorption potential, providing data for oral bioavailability predictions in lead selection.

Molecular Docking & MD for EGFR Binding Mode

The C-6 hydroxyl group represents an uncharacterized hinge-binding moiety within the triazinoquinazoline series. Computational chemists can utilize this compound in molecular docking and molecular dynamics simulations to model potential interactions with the EGFR catalytic lysine (Lys721) or hinge backbone, and compare predicted binding poses to those of erlotinib and PD153035 [2][3]. This supports virtual screening campaigns and rational design of next-generation analogs.

Application
Selection Property
Validation Focus
EGFR pathway inhibitor SAR studies
N-1 substitution pattern and lipophilicity
Cell viability endpoint and target engagement correlation
Kinase selectivity profiling studies
C-6 hydroxyl pharmacophore differentiation
Panel screening to assess off-target kinase interactions
Cell permeability and uptake studies
Predicted higher lipophilicity (cLogP ~2.6)
PAMPA or Caco-2 monolayer permeability assays
Computational binding mode analysis
C-6 hydroxyl as potential hinge-contact moiety
Molecular docking and MD simulations vs erlotinib/PD153035
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